6,13-Dichloropentacene

Vue d'ensemble

Description

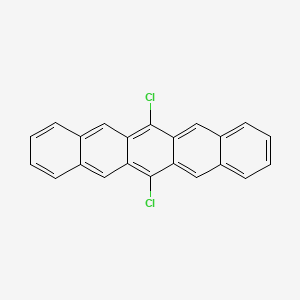

6,13-Dichloropentacene is a derivative of pentacene, an organic compound known for its applications in organic electronics.

Mécanisme D'action

Target of Action

6,13-Dichloropentacene (DCP) is a derivative of pentacene and is primarily targeted for use in organic semiconductors . Its primary targets are the electronic structures within these semiconductors, where it plays a crucial role in charge transport .

Mode of Action

DCP interacts with its targets through π-stacking motifs, which are essential for the transport properties of organic semiconductors . The interplanar distances and the displacement of the molecules along the long axes of the molecules differ depending on the polymorph of DCP . The relative location of the HOMO/LUMO coefficients of the neighboring molecules in the stack is also a significant factor .

Biochemical Pathways

The charge transport parameters and carrier mobilities are key factors in these pathways .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the context of DCP as an organic semiconductor, we can consider its properties in terms of synthesis, stability, and mobility. DCP can be synthesized in high yield . The introduction of chlorine substituents lowers the HOMO energy level and increases the environmental stability of the compound .

Result of Action

The result of DCP’s action is evident in its high mobility, which can reach up to 9.0 cm² V⁻¹ s⁻¹ in ambient conditions . This is one of the highest values reported for organic semiconductors . The mobility can vary depending on the method of crystallization .

Action Environment

The action of DCP is influenced by environmental factors. For instance, DCP shows a much higher field-effect mobility when crystallized in the form of microribbons obtained by physical vapor transport (PVT), in contrast with the much lower mobilities found in crystals grown from solution . This suggests that the environment in which DCP is synthesized and used can significantly influence its action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6,13-Dichloropentacene can be synthesized through a multi-step process starting from pentacene. One common method involves the chlorination of pentacene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective chlorination at the 6 and 13 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 6,13-Dichloropentacene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pentacene derivatives.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Organolithium compounds, Grignard reagents; reactions often conducted in inert atmospheres using solvents like tetrahydrofuran.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pentacene derivatives.

Substitution: Various substituted pentacene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6,13-Dichloropentacene has a wide range of applications in scientific research, including:

Organic Electronics: Used as a semiconductor material in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs) due to its high charge carrier mobility and stability.

Material Science: Employed in the development of advanced materials with tailored electronic properties for use in sensors, light-emitting diodes (LEDs), and other electronic devices.

Chemical Research: Serves as a model compound for studying the effects of halogen substitution on the electronic properties and reactivity of polycyclic aromatic hydrocarbons.

Comparaison Avec Des Composés Similaires

Pentacene: The parent compound of 6,13-Dichloropentacene, known for its high charge carrier mobility but lower environmental stability.

6,13-Diphenylpentacene: Another derivative of pentacene with phenyl groups at the 6 and 13 positions, offering different electronic properties and stability.

6,13-Dibromopentacene: A bromine-substituted derivative with similar electronic modifications but different reactivity compared to this compound.

Uniqueness: this compound stands out due to its unique combination of high charge carrier mobility, enhanced environmental stability, and versatile reactivity. These properties make it a valuable material for various applications in organic electronics and material science .

Activité Biologique

6,13-Dichloropentacene (DCP) is a halogenated derivative of pentacene, a well-known organic semiconductor. The introduction of chlorine atoms at the 6 and 13 positions of the pentacene backbone modifies its electronic properties and enhances its biological activity. This article explores the biological activity of DCP, including its potential applications in biomedical research, its mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of chlorine atoms enhances the compound's electron affinity, allowing it to participate in electron transfer processes. This property is crucial for its potential use in:

- Anticancer Activity : DCP has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.

- Antimicrobial Properties : Research indicates that DCP exhibits antimicrobial activity against a range of bacteria and fungi, likely due to its ability to disrupt cell membranes.

- Enzyme Inhibition : DCP may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

-

Anticancer Research :

A study conducted on various cancer cell lines demonstrated that DCP significantly reduced cell viability in a dose-dependent manner. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . -

Antimicrobial Studies :

In vitro tests revealed that DCP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and interference with bacterial metabolism . -

Enzyme Interaction :

A detailed enzymatic study highlighted DCP's role as a competitive inhibitor for certain kinases involved in signal transduction pathways. This inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity in the presence of DCP .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Pentacene | Low | Low | None |

| 6-Bromopentacene | Moderate | Low | Moderate |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of DCP:

- Charge Mobility : DCP exhibits high charge mobility (up to 9.0 cm²/V·s), which is beneficial for applications in organic electronics and biosensors .

- Fluorescent Properties : The compound's fluorescence can be utilized for imaging applications in biological systems, allowing for real-time monitoring of cellular processes .

- Toxicity Profiles : Preliminary toxicity assessments indicate that while DCP shows promising biological activity, it also requires careful evaluation regarding its safety profile in vivo .

Propriétés

IUPAC Name |

6,13-dichloropentacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOXWZMIZVDFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505481 | |

| Record name | 6,13-Dichloropentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-92-2 | |

| Record name | 6,13-Dichloropentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.